molecular formula C23H28N4O5S2 B2469805 Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate CAS No. 362501-92-6

Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

Cat. No.: B2469805
CAS No.: 362501-92-6
M. Wt: 504.62
InChI Key: BKDXTXKBQZSZKX-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophene derivatives can be prepared from enaminones via reactions with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The thiophene nucleus is a key structural feature, and the molecule also contains an ethoxyphenyl group, a dihydrothieno[3,2-d]pyrimidin-2-yl group, and a piperazine-1-carboxylate group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thiophene nucleus can undergo electrophilic substitution due to excessive π-electrons delocalization . The enaminone part of the molecule can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research in the synthesis of novel compounds often targets the development of agents with specific biological activities, such as anti-inflammatory, analgesic, antimicrobial, and antiproliferative effects. For example, a study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the work by Fandaklı et al. (2012) explored the synthesis of 1,2,4-triazol-3-one derivatives, revealing their antimicrobial properties (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antimicrobial and Anticancer Research

The search for new antimicrobial and anticancer agents is a significant area of research. The study by Krishnamurthy et al. (2011) on the synthesis of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their potential as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011). Additionally, Mallesha et al. (2012) synthesized derivatives with antiproliferative activity against human cancer cell lines, suggesting the potential for developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Future Directions

Thiophene derivatives, including this compound, have a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

Mechanism of Action

Properties

IUPAC Name

ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-3-31-17-7-5-16(6-8-17)27-21(29)20-18(9-14-33-20)24-22(27)34-15-19(28)25-10-12-26(13-11-25)23(30)32-4-2/h5-8H,3-4,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDXTXKBQZSZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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